7-(2-thienyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine class, characterized by its unique structural features which include a fused imidazole and pyridine ring system along with a thienyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, including alkylation reactions and other synthetic routes that incorporate thienyl groups into the imidazo[4,5-b]pyridine framework. It has been studied for its properties and applications in different scientific fields, including pharmacology and material science.
7-(2-thienyl)-3H-imidazo[4,5-b]pyridine is classified as a heterocyclic compound. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound falls under the category of imidazole derivatives, which are known for their diverse biological activities.
The synthesis of 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine can be achieved through several methods:
The molecular structure of 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine features:
This unique arrangement contributes to its chemical properties and reactivity.
7-(2-thienyl)-3H-imidazo[4,5-b]pyridine participates in various chemical reactions:
The biological activity of 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine is hypothesized to involve:
Studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial and anticancer properties, suggesting that 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine may share similar mechanisms .
Relevant data indicate that these properties influence its applicability in various fields .
7-(2-thienyl)-3H-imidazo[4,5-b]pyridine has potential applications in:
Research continues to explore its full potential across different scientific disciplines .
The development of unnatural base pairs (UBPs) represents a frontier in synthetic biology, enabling the expansion of DNA's genetic alphabet beyond the canonical Watson-Crick pairs. Among these, the hydrophobic base 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine (Ds) has emerged as a cornerstone for creating orthogonal genetic systems with diverse biotechnological applications [9].
The Ds base pairs with complementary unnatural bases pyrrole-2-carbaldehyde (Pa) or 2-nitro-4-propynylpyrrole (Px) through shape complementarity and hydrophobic interactions, fundamentally departing from hydrogen-bonding principles governing natural base pairing [6] [9]. The molecular architecture of Ds incorporates a thienyl-modified imidazopyridine core, creating a planar surface optimized for stacking within the DNA duplex. This design achieves orthogonality because the hydrophobic interface excludes stable pairing with natural purines (A, G) or pyrimidines (C, T). Structural analyses confirm that the Ds-Pa pair maintains dimensions compatible with the natural B-form DNA helix, minimizing helical distortion while maximizing steric complementarity [6] [9]. The pairing efficiency stems from van der Waals contacts and π-π stacking interactions, with the thienyl group of Ds enhancing electron density distribution for optimal packing against its partner [7].
Table 1: Key Structural Parameters of Ds-Based Unnatural Base Pairs
Parameter | Ds-Pa Pair | Ds-Px Pair | Natural Base Pairs |
---|---|---|---|
Interaction Type | Hydrophobic | Hydrophobic | Hydrogen-bonding |
Shape Complementarity | High | Optimized (Fine-tuned) | High |
Helical Fit (B-DNA) | Compatible | Compatible | Native |
Base Pair Dimensions | ~10.9 Å width | ~11.2 Å width | ~11.0 Å width |
Orthogonality | No H-bonding to natural bases | Enhanced selectivity | N/A |
Ds-Px pairs exhibit remarkable replication fidelity when processed by exonuclease-proficient DNA polymerases like Deep Vent DNA polymerase. Kinetic fine-tuning of the Px component (e.g., nitro and propynyl modifications) significantly reduces misincorporation rates of unnatural nucleotides opposite natural template bases. Under optimized PCR conditions, the Ds-Px system achieves a misincorporation rate of 0.005% per base pair per replication cycle—comparable to natural base mispairing frequencies [9]. This fidelity stems from two key factors:
Table 2: Replication Fidelity Metrics of Ds-Px System in PCR
Parameter | Ds-Px Pair | Natural Base Pairs |
---|---|---|
Misincorporation Rate | 0.005%/bp/cycle | ~0.003-0.01%/bp/cycle |
Amplification Efficiency (40 cycles) | ~10¹⁰-fold | ~10¹⁰-fold |
Pairing Selectivity | >99.9%/replication | >99.9%/replication |
Survival Rate (100 cycles) | >97% | >99% |
Sequence Context Sensitivity | Reduced activity in purine-Ds-purine motifs | Minimal sensitivity |
T7 RNA polymerase (T7 RNAP) efficiently transcribes DNA templates containing Ds, incorporating either Pa ribonucleotide (PaTP) or Ds ribonucleotide (DsTP) opposite their complementary partners. Kinetic assays reveal asymmetric recognition efficiency: Incorporation of DsTP opposite template dPa is 150-fold more efficient than PaTP incorporation opposite dDs. This asymmetry arises from an ~8-fold tighter binding affinity (Kd_app of DsTP = 40 μM) and an ~18-fold faster catalytic rate (kpol) for DsTP incorporation compared to PaTP [6]. Structural studies of T7 RNAP elongation complexes (PDB: 8DH4) show Ds and Pa adopt distinct binding modes at the pre-insertion site [6] [10]. Unlike natural substrates, which utilize hydrogen bonding for initial selection, Ds/Pa recognition relies on:
The Ds-Px system demonstrates exceptional PCR compatibility, achieving ~10¹⁰-fold amplification over 40 cycles using Deep Vent DNA polymerase [9]. Key factors enabling this efficiency include:
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4